molecular formula C16H18N2O3 B449528 4-[(4-Ethoxyphenoxy)methyl]benzohydrazide CAS No. 380170-20-7

4-[(4-Ethoxyphenoxy)methyl]benzohydrazide

Cat. No.: B449528
CAS No.: 380170-20-7
M. Wt: 286.33g/mol
InChI Key: BWHYENOLFUKVCM-UHFFFAOYSA-N
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Description

4-[(4-Ethoxyphenoxy)methyl]benzohydrazide is a chemical compound with the molecular formula C16H18N2O3 and a molecular weight of 286.33 g/mol . It is known for its applications in various scientific fields due to its unique chemical properties.

Scientific Research Applications

4-[(4-Ethoxyphenoxy)methyl]benzohydrazide has a wide range of applications in scientific research:

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Preparation Methods

The synthesis of 4-[(4-Ethoxyphenoxy)methyl]benzohydrazide typically involves the reaction of 4-[(4-ethoxyphenoxy)methyl]benzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol . The product is then purified through recrystallization to obtain a high-purity compound.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and advanced purification techniques to ensure consistency and efficiency.

Chemical Reactions Analysis

4-[(4-Ethoxyphenoxy)methyl]benzohydrazide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol, methanol, or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-[(4-Ethoxyphenoxy)methyl]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-[(4-Ethoxyphenoxy)methyl]benzohydrazide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ethoxy group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-[(4-ethoxyphenoxy)methyl]benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-2-20-14-7-9-15(10-8-14)21-11-12-3-5-13(6-4-12)16(19)18-17/h3-10H,2,11,17H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWHYENOLFUKVCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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